Cas no 1261563-00-1 (ethyl 2-(3-chloronaphthalen-1-yl)acetate)

ethyl 2-(3-chloronaphthalen-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-Chloro-1-naphthyl)acetate
- Ethyl 2-(3-chloronaphthalen-1-yl)acetate
- ethyl 2-(3-chloronaphthalen-1-yl)acetate
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- MDL: MFCD18411906
- インチ: 1S/C14H13ClO2/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3
- InChIKey: VHZHXPRWTMZVFJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C=CC=CC2=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4
ethyl 2-(3-chloronaphthalen-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244857-0.1g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.1g |
$575.0 | 2024-06-19 | |
1PlusChem | 1P01AV86-500mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 500mg |
$1660.00 | 2023-12-25 | |
1PlusChem | 1P01AV86-250mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 250mg |
$1078.00 | 2024-07-09 | |
Enamine | EN300-244857-5.0g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 5.0g |
$4806.0 | 2024-06-19 | |
Enamine | EN300-244857-10.0g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 10.0g |
$7128.0 | 2024-06-19 | |
TRC | B125830-25mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 25mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-244857-0.5g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.5g |
$1293.0 | 2024-06-19 | |
Enamine | EN300-244857-0.05g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.05g |
$440.0 | 2024-06-19 | |
Enamine | EN300-244857-2.5g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 2.5g |
$3249.0 | 2024-06-19 | |
1PlusChem | 1P01AV86-10g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 10g |
$8873.00 | 2023-12-25 |
ethyl 2-(3-chloronaphthalen-1-yl)acetate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
ethyl 2-(3-chloronaphthalen-1-yl)acetateに関する追加情報
Ethyl 2-(3-Chloronaphthalen-1-yl)Acetate: A Comprehensive Overview
Ethyl 2-(3-chloronaphthalen-1-yl)acetate, with the CAS number 1261563-00-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as ethyl naphthoate derivative, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. The molecule consists of a naphthalene ring system substituted with a chlorine atom at position 3 and an ethoxyacetyl group at position 1. This combination of functional groups imparts distinctive electronic and steric properties to the compound, making it a valuable tool in various research and industrial contexts.
The synthesis of ethyl 2-(3-chloronaphthalen-1-yl)acetate typically involves multi-step organic reactions, including Friedel-Crafts acylation or nucleophilic aromatic substitution, depending on the starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. Researchers have also explored the use of transition metal catalysts to facilitate these reactions, which has opened new avenues for scaling up production while maintaining high purity standards.
In terms of applications, ethyl naphthoate derivatives have shown promise in the pharmaceutical industry as potential drug candidates. The naphthalene framework is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs), making it a valuable scaffold for drug design. Recent studies have highlighted the compound's potential as an antagonist for certain ion channels, which could lead to novel treatments for neurological disorders. Additionally, the ethoxyacetyl group enhances solubility and bioavailability, further enhancing its suitability for therapeutic applications.
Beyond pharmacology, ethyl 2-(3-chloronaphthalen-1-yl)acetate has found utility in materials science, particularly in the development of advanced polymers and optoelectronic devices. The compound's aromatic system contributes to strong electronic conjugation, which is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has focused on incorporating this compound into polymer blends to improve their mechanical and thermal properties, paving the way for its use in high-performance materials.
The environmental impact of ethyl naphthoate derivatives has also been a topic of interest. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions, which is encouraging for their sustainable use. However, further research is needed to fully understand their long-term environmental fate and potential toxicity to aquatic organisms.
In conclusion, ethyl 2-(3-chloronaphthalen-1-yl)acetate represents a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and materials science.
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